REACTION_CXSMILES
|
Br[CH:2](Br)[C:3]1[C:4]([C:9]([OH:11])=O)=[CH:5][CH:6]=[CH:7][CH:8]=1.[C:13]1([NH:19][NH2:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[C:13]1([N:19]2[N:20]=[CH:2][C:3]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[C:9]2=[O:11])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Name
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|
Quantity
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29.4 g
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Type
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reactant
|
Smiles
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BrC(C=1C(=CC=CC1)C(=O)O)Br
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Name
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|
Quantity
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34.6 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)NN
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
|
Smiles
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C1(=CC=CC=C1)N1C(C2=CC=CC=C2C=N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 30.1% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |